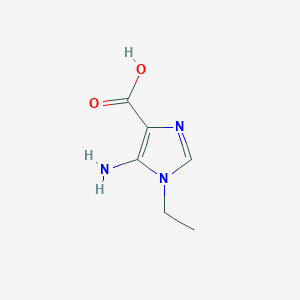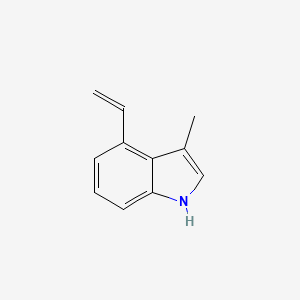
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an aminoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylamine under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of transaminase enzymes to catalyze the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered transaminase polypeptides, which offer high enantiomeric excess and conversion rates . These methods are advantageous due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain transaminases, leading to altered amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazoles: These compounds share similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10(2)8(7)11/h3-6H,9H2,1-2H3 |
Clave InChI |
WQJJJBYUBMKGNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CN(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



